molecular formula C11H14O3Se B14477462 Methyl 4-(benzeneseleninyl)butanoate CAS No. 66241-88-1

Methyl 4-(benzeneseleninyl)butanoate

Katalognummer: B14477462
CAS-Nummer: 66241-88-1
Molekulargewicht: 273.20 g/mol
InChI-Schlüssel: AOXVFHUQQBORDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(benzeneseleninyl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are commonly found in natural products such as fruits and flowers. This particular compound features a butanoate ester linked to a benzeneseleninyl group, which introduces unique chemical properties due to the presence of selenium.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-(benzeneseleninyl)butanoate can be synthesized through the esterification of 4-(benzeneseleninyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The benzeneseleninyl group can undergo oxidation reactions, leading to the formation of selenoxides.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Strong nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products

    Oxidation: Selenoxides and other selenium-containing compounds.

    Reduction: 4-(benzeneseleninyl)butanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(benzeneseleninyl)butanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the study of selenium-containing compounds.

    Biology: The compound’s unique selenium content makes it useful in studying the biological roles of selenium.

    Medicine: Research into selenium-based drugs often involves this compound due to its potential antioxidant properties.

    Industry: It is used in the development of specialty chemicals and materials that require the incorporation of selenium.

Wirkmechanismus

The mechanism of action of methyl 4-(benzeneseleninyl)butanoate involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play crucial roles in antioxidant defense and redox regulation. The ester group can undergo hydrolysis to release the active selenium-containing moiety, which then participates in biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl butanoate: Lacks the selenium atom, making it less reactive in certain biochemical contexts.

    Ethyl 4-(benzeneseleninyl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 4-(phenylseleno)butanoate: Contains a phenylseleno group instead of a benzeneseleninyl group.

Uniqueness

Methyl 4-(benzeneseleninyl)butanoate is unique due to the presence of the benzeneseleninyl group, which imparts distinct chemical reactivity and biological activity. The selenium atom in the compound allows for unique interactions in redox chemistry and potential therapeutic applications.

Eigenschaften

CAS-Nummer

66241-88-1

Molekularformel

C11H14O3Se

Molekulargewicht

273.20 g/mol

IUPAC-Name

methyl 4-phenylseleninylbutanoate

InChI

InChI=1S/C11H14O3Se/c1-14-11(12)8-5-9-15(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3

InChI-Schlüssel

AOXVFHUQQBORDF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCC[Se](=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.